Oidiolactone D
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Overview
Description
Oidiolactone D is a natural product found in Oidiodendron truncatum and Oidiodendron with data available.
Scientific Research Applications
Synthesis and Biological Activity
Oidiolactone D, a podolactone-type compound, has been a focus of research due to its unique chemical structure and potential biological activities. Barrero et al. (2002) described the synthesis of oidiolactone C, a related compound, from trans-communic acid and evaluated its antifungal and cytotoxic properties, highlighting the potential of podolactone-type compounds in medical research (Barrero et al., 2002).
Nematicidal Activities
Oidiolactone D has shown promising results in the field of agriculture, particularly in controlling nematode pests. Ohtani et al. (2011) isolated oidiolactone D from the fungus Oidiodendron sp. and discovered its nematicidal activities against root-lesion and pine wood nematodes. This finding suggests a potential application of oidiolactone D in the development of natural pest control agents (Ohtani et al., 2011).
Chemical Structure and Derivatives
The study of oidiolactones extends to their chemical structure and potential derivatives. Krohn et al. (1999) isolated several labdane diterpene derivatives, including oidiolactones A-F, from the fungus Oidiodendron truncata, expanding the knowledge of this compound's structural diversity (John, Krohn, Flōrke, Aust, Draeger, & Schulz, 1999).
properties
Product Name |
Oidiolactone D |
---|---|
Molecular Formula |
C16H18O6 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
(1S,2R,4S,5R,10S,14S,17R)-5-hydroxy-10,14-dimethyl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione |
InChI |
InChI=1S/C16H18O6/c1-14-4-3-5-15(2)10(14)9(21-12(15)18)11-16(22-11)7(14)6-8(17)20-13(16)19/h6,9-11,13,19H,3-5H2,1-2H3/t9-,10+,11+,13+,14+,15-,16-/m0/s1 |
InChI Key |
GEOBAHFMJINOOY-OQMNTFJPSA-N |
Isomeric SMILES |
C[C@]12CCC[C@]3([C@@H]1[C@@H]([C@@H]4[C@]5(C2=CC(=O)O[C@H]5O)O4)OC3=O)C |
Canonical SMILES |
CC12CCCC3(C1C(C4C5(C2=CC(=O)OC5O)O4)OC3=O)C |
synonyms |
oidiolactone D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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